

# Investigating Store-Operated Calcium Entry with Azumolene Sodium: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Azumolene Sodium					
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### Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell types, regulating a wide array of physiological functions. The primary mechanism of SOCE involves the activation of plasma membrane Ca2+ channels in response to the depletion of Ca2+ stores within the endoplasmic reticulum (ER). The key molecular players in this process are the ER Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1.[1][2] Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, leading to Ca2+ influx.[3]

**Azumolene Sodium**, a water-soluble analog of dantrolene, is a skeletal muscle relaxant that has been investigated for its therapeutic potential in conditions like malignant hyperthermia, a disorder linked to aberrant Ca2+ release.[4][5][6][7] Notably, Azumolene has been shown to inhibit a specific component of SOCE that is coupled to the ryanodine receptor (RyR1) in skeletal muscle.[8][9] It selectively inhibits SOCE triggered by RyR1 activators such as caffeine and ryanodine, while having no effect on SOCE induced by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin.[8][9] This specificity makes **Azumolene Sodium** a valuable pharmacological tool to dissect the different signaling pathways that lead to SOCE.



These application notes provide detailed protocols for investigating the effects of **Azumolene Sodium** on SOCE, along with quantitative data and visualizations to facilitate experimental design and data interpretation.

### **Data Presentation**

# Table 1: Quantitative Data on the Effects of Azumolene

**Sodium** 

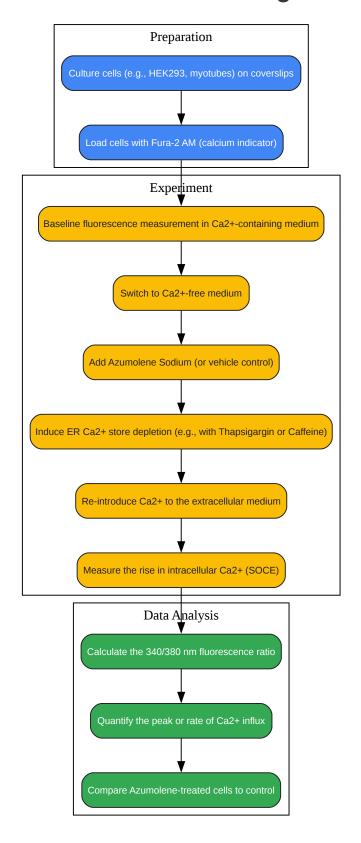
Parameter	Value	Cell/Tissue Type	Experimental Condition	Reference
EC50 (Ca2+ Spark Suppression)	0.25 μΜ	Permeabilized frog skeletal muscle fibers	Spontaneous Ca2+ sparks	[10]
IC50 (Muscle Twitch Inhibition)	2.8 +/- 0.8 μM	Mouse extensor digitorum longus muscle	Electrically stimulated twitches	[2]
IC50 (Muscle Twitch Inhibition)	2.4 +/- 0.6 μM	Mouse soleus muscle	Electrically stimulated twitches	[2]
IC50 (Muscle Twitch Inhibition)	1.2 +/- 0.1 mg/kg	Guinea pig gastrocnemius muscle	Intravenous injection	[2]
Effective Concentration	10 μΜ	Human malignant hyperthermia susceptible skeletal muscle	Caffeine-induced contracture	[2]

# Signaling Pathways and Experimental Workflow Store-Operated Calcium Entry Signaling Pathway

Caption: Signaling pathway of store-operated calcium entry and the point of inhibition by **Azumolene Sodium**.



## **Experimental Workflow for Measuring SOCE Inhibition**



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Caption: A typical experimental workflow for quantifying the inhibitory effect of **Azumolene Sodium** on SOCE.

# **Experimental Protocols**

# Protocol 1: Measurement of Store-Operated Calcium Entry in Cultured Cells (e.g., HEK293)

This protocol describes the measurement of SOCE in a cell line using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.

#### Materials:

- HEK293 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- · Glass-bottom dishes or coverslips
- Fura-2 AM (calcium indicator)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS) with Ca2+ (1.26 mM CaCl2)
- Ca2+-free HBSS (containing 0.5 mM EGTA)
- Thapsigargin or Caffeine/Ryanodine stock solution
- Azumolene Sodium stock solution
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

#### Procedure:

 Cell Culture: Seed HEK293 cells onto glass-bottom dishes or coverslips and grow to 50-70% confluency.



- Fura-2 AM Loading: a. Prepare a loading solution of 2 μM Fura-2 AM and 0.02% Pluronic F127 in HBSS with Ca2+. b. Wash the cells twice with HBSS with Ca2+. c. Incubate the cells
  in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark. d.
  Wash the cells three times with HBSS with Ca2+ to remove excess dye and allow for deesterification for at least 15 minutes.
- Calcium Imaging: a. Mount the dish/coverslip on the fluorescence microscope. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm. c. Perfuse the cells with Ca2+-free HBSS for 2-3 minutes to remove extracellular Ca2+. d. Add **Azumolene Sodium** (e.g., 10 μM) or vehicle control to the Ca2+-free HBSS and incubate for 5-10 minutes. e. To induce store depletion, add thapsigargin (e.g., 1 μM) or caffeine (e.g., 10 mM) to the Ca2+-free HBSS and record the transient increase in cytosolic Ca2+ due to ER store release. f. Once the cytosolic Ca2+ level has returned to baseline, re-introduce HBSS with Ca2+ to measure SOCE. g. Continue recording for another 5-10 minutes to capture the full SOCE response.
- Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time point. b. Quantify SOCE by measuring the peak increase in the F340/F380 ratio upon Ca2+ re-addition or by calculating the slope of the initial rise. c. Compare the SOCE in Azumolenetreated cells to that in control cells.

# Protocol 2: Isolation of Single Skeletal Muscle Fibers for Calcium Imaging

This protocol describes the enzymatic digestion method for isolating individual myofibers from mouse skeletal muscle, such as the extensor digitorum longus (EDL).

#### Materials:

- Mouse
- Dissection tools
- DMEM
- Collagenase type I



- Horse serum
- Sterile Pasteur pipettes with polished ends
- Matrigel-coated dishes

#### Procedure:

- Muscle Dissection: a. Euthanize the mouse according to approved institutional protocols. b.
   Carefully dissect the EDL muscle from the hindlimb.
- Enzymatic Digestion: a. Prepare a 0.2% collagenase type I solution in DMEM. b. Transfer the isolated EDL muscle to the collagenase solution and incubate at 37°C for 1-2 hours, with gentle agitation. The optimal digestion time may vary and should be determined empirically.
- Fiber Dissociation: a. After digestion, transfer the muscle to a dish containing fresh DMEM.
   b. Gently triturate the muscle using a wide-bore Pasteur pipette to release individual myofibers. Avoid vigorous pipetting to prevent damage to the fibers.
- Fiber Plating: a. Using a narrow-bore Pasteur pipette, carefully transfer individual, healthy-looking myofibers to a Matrigel-coated dish containing DMEM. b. Allow the fibers to attach for at least 30 minutes before proceeding with experiments.
- Calcium Imaging of Isolated Fibers: The calcium imaging protocol described in Protocol 1
  can be adapted for use with these isolated muscle fibers.

# **Drug Development and Further Research**

Azumolene Sodium's specific inhibitory action on RyR1-coupled SOCE provides a valuable tool for dissecting the complex mechanisms of calcium signaling in skeletal muscle. For drug development professionals, Azumolene serves as a lead compound for designing more potent and selective modulators of SOCE for the treatment of channelopathies and other diseases involving dysregulated calcium homeostasis.[11] Further research could focus on elucidating the precise molecular interactions between Azumolene, RyR1, and the STIM1/Orai1 complex. Advanced techniques such as FRET (Förster Resonance Energy Transfer) can be employed to study the proximity and interactions of these proteins in live cells.[10] Understanding these



interactions in greater detail will be crucial for the development of novel therapeutics targeting specific components of the SOCE pathway.

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